molecular formula C19H10Cl2F3NO4 B13942595 4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid

Cat. No.: B13942595
M. Wt: 444.2 g/mol
InChI Key: WBVOBKJBSQXFGS-UHFFFAOYSA-N
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Description

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a furan ring, a benzoic acid moiety, and multiple halogen substituents, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the use of nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring . The reaction conditions often require strong bases and elevated temperatures to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzoic acids and furan derivatives, such as:

Uniqueness

What sets 4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid apart is its combination of functional groups and halogen substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H10Cl2F3NO4

Molecular Weight

444.2 g/mol

IUPAC Name

4-chloro-2-[[5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C19H10Cl2F3NO4/c20-10-3-1-9(2-4-10)15-8-13(16(29-15)19(22,23)24)17(26)25-14-7-11(21)5-6-12(14)18(27)28/h1-8H,(H,25,26)(H,27,28)

InChI Key

WBVOBKJBSQXFGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)O)Cl

Origin of Product

United States

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